molecular formula C11H11BN2O2S B2569896 [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid CAS No. 2342610-74-4

[2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid

Cat. No.: B2569896
CAS No.: 2342610-74-4
M. Wt: 246.09
InChI Key: UTPGFWGEIPWXOJ-UHFFFAOYSA-N
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Description

[2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid: is an organoboron compound with the molecular formula C11H11BN2O2S and a molecular weight of 246.09 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a benzylsulfanyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It is also used in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and materials science. It is also used in the development of new catalysts and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes and provide insights into the function of the target protein .

Comparison with Similar Compounds

  • [2-(Phenylsulfanyl)pyrimidin-5-yl]boronic acid
  • [2-(Methylsulfanyl)pyrimidin-5-yl]boronic acid
  • [2-(Ethylsulfanyl)pyrimidin-5-yl]boronic acid

Comparison: Compared to its analogs, [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid has a unique benzylsulfanyl group that provides distinct steric and electronic properties. This uniqueness can influence its reactivity and binding affinity in chemical and biological systems. The presence of the benzyl group can also enhance its solubility and stability under certain conditions .

Properties

IUPAC Name

(2-benzylsulfanylpyrimidin-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BN2O2S/c15-12(16)10-6-13-11(14-7-10)17-8-9-4-2-1-3-5-9/h1-7,15-16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPGFWGEIPWXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)SCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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